molecular formula C20H22N2O6 B1662222 Ciproxifan maleate CAS No. 184025-19-2

Ciproxifan maleate

Cat. No. B1662222
M. Wt: 386.4 g/mol
InChI Key: RLQFKEYRALXXEJ-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciproxifan maleate is a potent, selective, orally bioavailable, and competitive antagonist of the histamine H3-receptor . It has a high species-specific affinity at rodent compared to human H3R . It is well studied as a reference compound for H3R in rodent models for neurological diseases connected with neurotransmitter dysregulation, such as attention deficit hyperactivity disorder or Alzheimer’s disease .


Molecular Structure Analysis

Ciproxifan maleate has the molecular formula C20H22N2O6 . Its exact mass is 270.14 and its molecular weight is 386.404 .


Chemical Reactions Analysis

Ciproxifan has been found to reversibly inhibit monoamine oxidase A and B . It shows efficacy on both enzyme isoforms with IC50 values in a micromolar concentration range for human and rat monoamine oxidases .


Physical And Chemical Properties Analysis

Ciproxifan maleate has a molecular weight of 386.4 g/mol . It has a hydrogen bond donor count of 3 .

Scientific Research Applications

1. Neurological Disease Modulation

Ciproxifan maleate, a histamine H3 receptor inverse agonist/antagonist, has demonstrated potential in modulating neurotransmitter dysregulation in rodent models for neurological diseases such as attention deficit hyperactivity disorder (ADHD) and Alzheimer's disease. This compound has shown efficacy in inhibiting monoamine oxidase A and B, relevant in neurotransmitter modulation in the brain, suggesting its potential use in treating neurological disorders (Hagenow et al., 2017).

2. Cognitive Improvement in Sleep-Deprived Models

Research indicates that ciproxifan improves working memory in sleep-restricted mice, particularly through increased neural activity in the prefrontal cortex. This effect is attributed to its role as a histamine receptor type 3 (H3) antagonist, showcasing its potential in treating cognitive deficits associated with sleep disorders (Chauveau et al., 2014).

3. Alleviating Alzheimer's Disease Symptoms

Studies have demonstrated that ciproxifan can improve cholinergic transmission, attenuate neuroinflammation and oxidative stress in models of Alzheimer's disease. While it does not reduce amyloid levels, its impact on cognitive functions and reduction of neuroinflammatory markers suggests a potential role in managing Alzheimer's symptoms (Mani et al., 2017).

4. Impact on Histamine Receptors and Cognitive Functions

Ciproxifan has been studied for its impact on histamine receptors and associated cognitive functions. It demonstrates potential in reversing cognitive deficits and enhancing memory through modulation of histamine H3 receptors, which could be beneficial in various cognitive disorders (Bardgett et al., 2011).

5. Modulation of Glutamate Release in the Brain

Investigations into ciproxifan's effect on glutamate release in the rat hippocampus reveal its potential as an antipsychotic agent. It presynaptically inhibits glutamate release, suggesting a role in modulating neurotransmitter activity, particularly in psychiatric conditions (Lu et al., 2017).

6. Management of Cognitive Impairments

Ciproxifan has been shown to alleviate memory impairment induced by external factors like lipopolysaccharide, through modulation of cholinergic transmission in the brain. This indicates its therapeutic potential in cognitive impairment management (Mani et al., 2022).

Safety And Hazards

According to the safety data sheet, contact with skin and eyes should be avoided . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . After contact with skin, it is recommended to wash immediately with plenty of water .

Future Directions

Ciproxifan shows only moderate activity at human targets, but it may serve as a starting point for the development of dual targeting ligands . As the H3R and monoamine oxidases are all capable of affecting neurotransmitter modulation in the brain, dual targeting ligands are considered an interesting approach for the treatment of neurological disorders .

properties

IUPAC Name

(Z)-but-2-enedioic acid;cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2.C4H4O4/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;5-3(6)1-2-4(7)8/h5-8,10-12H,1-4,9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQFKEYRALXXEJ-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585107
Record name (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ciproxifan maleate

CAS RN

184025-19-2
Record name (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ciproxifan maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ciproxifan maleate
Reactant of Route 2
Ciproxifan maleate
Reactant of Route 3
Ciproxifan maleate
Reactant of Route 4
Ciproxifan maleate
Reactant of Route 5
Ciproxifan maleate
Reactant of Route 6
Ciproxifan maleate

Citations

For This Compound
13
Citations
S Hagenow, A Stasiak, RR Ramsay, H Stark - Scientific reports, 2017 - nature.com
… HS provided ciproxifan maleate. SH, AS, HS and RRR contributed to the experimental design. AS performed the radiometric IC 50 determinations of ciproxifan with rat brain MAO. …
Number of citations: 32 www.nature.com
A Kumar, S Dogra, C Sona, D Umrao, M Rashid… - …, 2019 - Elsevier
… Ciproxifan maleate was purchased from Sigma-Aldrich. For in vivo experiments, ciproxifan … hydrochloride (H2R antagonist) and ciproxifan maleate (H3R antagonist) were purchased …
Number of citations: 15 www.sciencedirect.com
K Kiyohara, D Uta, Y Nagaoka, Y Kino… - International Journal of …, 2022 - mdpi.com
Several of the drugs currently available for the treatment of premature ejaculation (PE) (eg, local anesthetics or antidepressants) are associated with numerous safety concerns and …
Number of citations: 2 www.mdpi.com
V Mani, M Arfeen, HM Ali… - European Review for …, 2022 - europeanreview.org
OBJECTIVE: We investigated the protective effect of ciproxifan on lipopolysaccharide (LPS)-induced memory impairment by altering the cholinergic system in a mouse model. …
Number of citations: 2 www.europeanreview.org
B Rani, B Silva-Marques, R Leurs, MB Passani… - Biomolecules, 2021 - mdpi.com
The ability of recognizing familiar conspecifics is essential for many forms of social interaction including reproduction, establishment of dominance hierarchies, and pair bond formation …
Number of citations: 12 www.mdpi.com
D Mahmood, R Khanam, KK Pillai… - …, 2012 - thieme-connect.com
Schizophrenia (SCZ) is a debilitating disorder afflicting around 1% of the world population. Recent literature reveals oxidative injuries contribute enormously to the pathophysiology of …
Number of citations: 22 www.thieme-connect.com
R Nirogi, V Kandikere, G Bhyrapuneni… - … of Pharmacological and …, 2012 - Elsevier
… Thioperamide maleate and ciproxifan maleate were purchased from Sigma-Aldrich (St. Louis, MO, USA). GSK189254 (6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-…
Number of citations: 15 www.sciencedirect.com
D Mahmood, R Khanam, KK Pillai, M Akhtar - Pharmacological Reports, 2012 - Springer
Schizophrenia (SCZ) afflicts around 1% of the world’s population with characteristic symptoms such as hallucinations, delusions, and cognitive disorders. Several experimental studies …
Number of citations: 47 link.springer.com
M Song, R Yan, Y Zhang, D Guo, N Zhou… - Journal of enzyme …, 2020 - Taylor & Francis
Histamine H 3 receptors (H 3 R) antagonists/inverse agonists are becoming a promising therapeutic approach for epilepsy. In this article, novel nonimidazole H 3 R antagonists/inverse …
Number of citations: 13 www.tandfonline.com
H Dong, M Li, Y Yan, T Qian, Y Lin, X Ma, HF Vischer… - Neuron, 2023 - Elsevier
Histamine (HA) is a key biogenic monoamine involved in a wide range of physiological and pathological processes in both the central and peripheral nervous systems. Because the …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.